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molecular formula C8H15NO2Si B1611471 Acetic acid, cyano-, 2-(trimethylsilyl)ethyl ester CAS No. 89634-33-3

Acetic acid, cyano-, 2-(trimethylsilyl)ethyl ester

Cat. No. B1611471
M. Wt: 185.3 g/mol
InChI Key: NYLHFBWWPHMYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691854B2

Procedure details

2000 mg (16.91 mmol) 2-(Trimethylsilyl)ethanol are dissolved in 160 ml diethylether. 1307 mg (15.38 mmol) cyanoacetic acid, 3489 mg (16.91 mmol) N,N′-dicyclohexylcarbodiimide and 227 mg (1.54 mmol) 4-(1-pyrrolidinyl)pyridine are added. The mixture is stirred at room temperature for 3 hours under an argon atmosphere and kept at room temperature overnight. The suspension is filtered and the filtrate is washed twice with 5% aqueous acetic acid and twice with water. The organic phase is dried over sodium sulfate, filtered and the solvent is evaporated in vacuo. The residue is re-dissolved in 10 ml hexane and the suspension is filtered over 1 g silica. After evaporation of the solvent, distillation at 0.51 mbar yields the desired product.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
1307 mg
Type
reactant
Reaction Step Two
Quantity
3489 mg
Type
reactant
Reaction Step Two
Quantity
227 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5].[C:8]([CH2:10][C:11](O)=[O:12])#[N:9].C1(N=C=NC2CCCCC2)CCCCC1.N1(C2C=CN=CC=2)CCCC1>C(OCC)C>[CH3:1][Si:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][O:5][C:11](=[O:12])[CH2:10][C:8]#[N:9]

Inputs

Step One
Name
Quantity
2000 mg
Type
reactant
Smiles
C[Si](CCO)(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1307 mg
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
3489 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
227 mg
Type
reactant
Smiles
N1(CCCC1)C1=CC=NC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 3 hours under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
the filtrate is washed twice with 5% aqueous acetic acid and twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is re-dissolved in 10 ml hexane
FILTRATION
Type
FILTRATION
Details
the suspension is filtered over 1 g silica
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, distillation at 0.51 mbar

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C[Si](CCOC(CC#N)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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